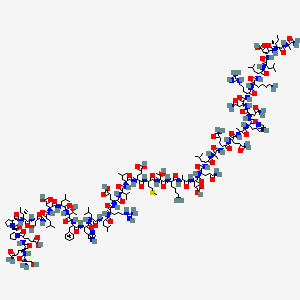

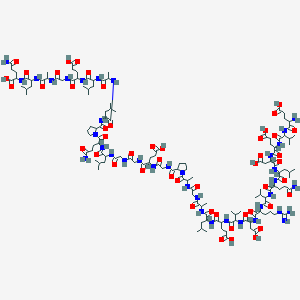

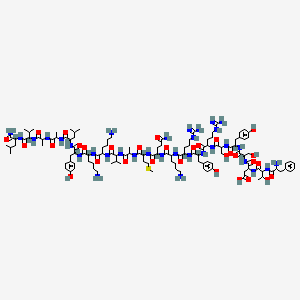

22-52-Adrenomedullin (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adrenomedulina (22-52) (humana) es un fragmento peptídico derivado de la hormona peptídica más grande adrenomedulina. La adrenomedulina es una hormona peptídica vasodilatadora inicialmente aislada de un feocromocitoma, un tumor de la médula adrenal, en 1993 . El fragmento adrenomedulina (22-52) se utiliza principalmente como un antagonista para estudiar las funciones y mecanismos de la señalización de adrenomedulina .

Aplicaciones Científicas De Investigación

Adrenomedulina (22-52) (humana) se utiliza ampliamente en la investigación científica para estudiar las funciones y mecanismos de la señalización de adrenomedulina. Actúa como un antagonista de los receptores de adrenomedulina, permitiendo a los investigadores diferenciar los sitios de unión de la adrenomedulina en varias células y tejidos . Este fragmento peptídico se utiliza en:

Investigación Cardiovascular: Para estudiar el papel de la adrenomedulina en la vasodilatación y la regulación de la presión arterial.

Enfermedades Neurodegenerativas: Para investigar la participación de la adrenomedulina en los mecanismos neuroprotectores y sus posibles aplicaciones terapéuticas.

Investigación del Cáncer: Para explorar el papel de la adrenomedulina en el crecimiento tumoral y la angiogénesis.

Mecanismo De Acción

Adrenomedulina (22-52) (humana) ejerce sus efectos uniéndose a los receptores de adrenomedulina, específicamente al receptor similar al receptor de calcitonina (CALCRL) en combinación con proteínas modificadoras de la actividad del receptor (RAMP2 o RAMP3) . Al actuar como un antagonista, inhibe los efectos vasodilatadores y otros efectos fisiológicos de la adrenomedulina, lo que permite a los investigadores estudiar las vías específicas y los objetivos moleculares involucrados en la señalización de la adrenomedulina .

Compuestos Similares:

Adrenomedulina (1-52): El péptido de longitud completa con propiedades vasodilatadoras.

Péptido relacionado con el gen de la calcitonina (CGRP): Un péptido con efectos vasodilatadores similares.

Singularidad: Adrenomedulina (22-52) (humana) es única en su capacidad de actuar como un antagonista específico de los receptores de adrenomedulina, lo que la convierte en una herramienta valiosa para estudiar los roles fisiológicos y patológicos de la adrenomedulina .

Safety and Hazards

Direcciones Futuras

Adrenomedullin (22-52) is currently being tested in clinical trials for ulcerative colitis, Crohn’s disease, severe COVID-19 for its anti-inflammatory properties and in ischemic stroke for its additional angiogenic action . It has been proposed as a therapeutic option for vascular cognitive impairment as its arteriogenic and angiogenic properties are thought to contribute to a slowing of cognitive decline in mice after chronic cerebral hypoperfusion .

Análisis Bioquímico

Biochemical Properties

22-52-Adrenomedullin (human) plays a crucial role in biochemical reactions by acting as an antagonist to adrenomedullin receptors. This compound interacts with various enzymes, proteins, and other biomolecules to modulate their activity. For instance, it binds to adrenomedullin receptors, inhibiting the production of cyclic adenosine monophosphate (cAMP) elicited by adrenomedullin . Additionally, 22-52-Adrenomedullin (human) is used to differentiate adrenomedullin binding sites in various cells and tissues . This interaction helps researchers understand the specific binding sites and functions of adrenomedullin in different biological contexts.

Cellular Effects

22-52-Adrenomedullin (human) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 22-52-Adrenomedullin (human) has been shown to inhibit mitochondrial respiratory capacity in human adipocytes by suppressing the expression of mitochondrial DNA-encoded subunits of the electron transport chain . This inhibition leads to impaired mitochondrial function and increased generation of reactive oxygen species, which can affect cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 22-52-Adrenomedullin (human) involves its binding interactions with adrenomedullin receptors. By acting as an antagonist, it inhibits the production of cAMP, a key signaling molecule involved in various cellular processes . This inhibition disrupts the downstream signaling pathways activated by adrenomedullin, leading to changes in gene expression and cellular function. Additionally, 22-52-Adrenomedullin (human) can differentiate adrenomedullin binding sites, providing insights into the specific interactions and functions of adrenomedullin in different tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-52-Adrenomedullin (human) can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the immunoreactivity of adrenomedullin in plasma decreases significantly over multiple freeze-thaw cycles, which can affect the accuracy and reproducibility of experimental results . Understanding these temporal effects is crucial for designing experiments and interpreting data accurately.

Dosage Effects in Animal Models

The effects of 22-52-Adrenomedullin (human) vary with different dosages in animal models. Studies have demonstrated that increasing doses of adrenomedullin can inhibit the expression of mitochondrial DNA-encoded subunits of the electron transport chain in human adipocytes . This dose-dependent inhibition leads to impaired mitochondrial respiratory capacity and increased generation of reactive oxygen species . Additionally, high doses of adrenomedullin can induce hyperglycemia in animal models, which can be reversed by an adrenomedullin neutralizing antibody .

Metabolic Pathways

22-52-Adrenomedullin (human) is involved in various metabolic pathways, including those related to mitochondrial function and energy homeostasis. It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . By inhibiting the expression of mitochondrial DNA-encoded subunits, 22-52-Adrenomedullin (human) disrupts the normal function of the electron transport chain, resulting in altered energy production and increased oxidative stress .

Transport and Distribution

The transport and distribution of 22-52-Adrenomedullin (human) within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For example, adrenomedullin is known to interact with cytoskeletal proteins that interfere with microtubule dynamics, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and function of 22-52-Adrenomedullin (human).

Subcellular Localization

22-52-Adrenomedullin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is used to differentiate adrenomedullin binding sites in various cells and tissues, providing insights into its subcellular distribution . Additionally, the targeting signals and post-translational modifications of adrenomedullin can direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall function .

Métodos De Preparación

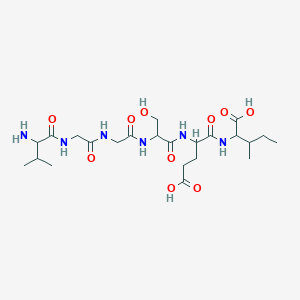

Rutas Sintéticas y Condiciones de Reacción: La adrenomedulina (22-52) (humana) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. La síntesis se lleva a cabo típicamente utilizando química Fmoc (9-fluorenilmetoxicarbonilo), que protege el grupo amino de los aminoácidos durante las reacciones de acoplamiento .

Métodos de Producción Industrial: La producción industrial de adrenomedulina (22-52) (humana) sigue principios similares a la síntesis a escala de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan para aumentar la eficiencia y el rendimiento. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para asegurar un alto grado de pureza (≥97%) .

Análisis De Reacciones Químicas

Tipos de Reacciones: Adrenomedulina (22-52) (humana) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Normalmente no participa en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica.

Reactivos y Condiciones Comunes:

Reactivos de Acoplamiento: HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato), HATU (O-(7-Azabenzotriazol-1-il)-N,N,N’,N’-tetrametiluronium-hexafluoro-fosfato) y DIC (N,N’-Diisopropilcarbodiimida) se utilizan comúnmente en la síntesis de péptidos.

Reactivos de Escisión: TFA (Ácido trifluoroacético) se utiliza para escindir el péptido de la resina y eliminar los grupos protectores.

Productos Principales: El producto principal de la síntesis es el fragmento peptídico adrenomedulina (22-52) (humana). Normalmente no se forman subproductos significativos si la síntesis y la purificación se llevan a cabo correctamente.

Comparación Con Compuestos Similares

Adrenomedullin (1-52): The full-length peptide with vasodilatory properties.

Calcitonin Gene-Related Peptide (CGRP): A peptide with similar vasodilatory effects.

Amylin: A peptide with structural similarity to adrenomedullin and involved in glucose metabolism.

Uniqueness: Adrenomedullin (22-52) (human) is unique in its ability to act as a specific antagonist to adrenomedullin receptors, making it a valuable tool for studying the physiological and pathological roles of adrenomedullin .

Propiedades

IUPAC Name |

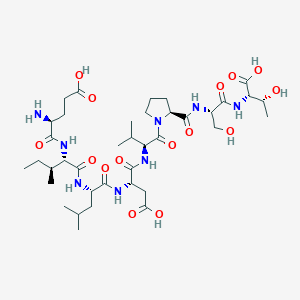

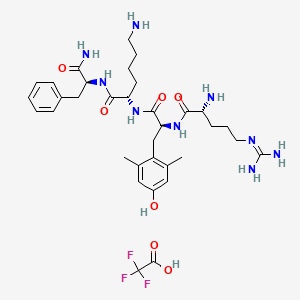

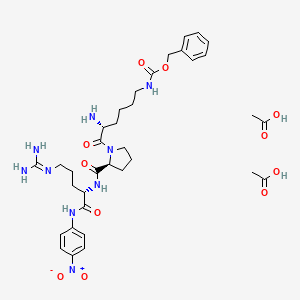

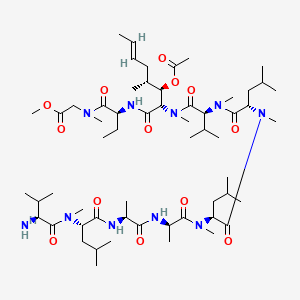

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDBQGTKNYEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H193N33O31S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2638.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.